
3-(4-Bromo-2,6-difluorophenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-2,6-difluorophenyl)propanal is an organic compound with the molecular formula C9H7BrF2O. It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a propanal group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-difluorophenyl)propanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2,6-difluorobenzene.
Formylation: The formylation of 4-bromo-2,6-difluorobenzene can be achieved using a Vilsmeier-Haack reaction, where the benzene ring is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group.
Reduction: The resulting 4-bromo-2,6-difluorobenzaldehyde is then subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to convert the aldehyde group to a primary alcohol.
Oxidation: Finally, the primary alcohol is oxidized to the corresponding aldehyde using an oxidizing agent such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, cost, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Bromo-2,6-difluorophenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, organometallic reagents
Major Products Formed
Oxidation: 3-(4-Bromo-2,6-difluorophenyl)propanoic acid
Reduction: 3-(4-Bromo-2,6-difluorophenyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-(4-Bromo-2,6-difluorophenyl)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated aromatic aldehydes on biological systems.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)propanal depends on its specific application. In biochemical contexts, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms on the phenyl ring can also influence the compound’s reactivity and binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
- 3-(4-Bromo-2,6-difluorophenyl)propanoic acid
- 3-(4-Bromo-2,6-difluorophenyl)propanol
- 4-Bromo-2,6-difluorobenzaldehyde
Uniqueness
3-(4-Bromo-2,6-difluorophenyl)propanal is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly alter its chemical properties and reactivity compared to similar compounds. The combination of these halogens with the aldehyde group makes it a versatile intermediate for various synthetic applications.
属性
分子式 |
C9H7BrF2O |
|---|---|
分子量 |
249.05 g/mol |
IUPAC 名称 |
3-(4-bromo-2,6-difluorophenyl)propanal |
InChI |
InChI=1S/C9H7BrF2O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h3-5H,1-2H2 |
InChI 键 |
PBTHJPYANYKYFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)CCC=O)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


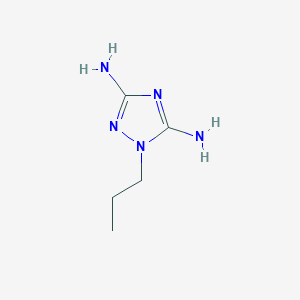



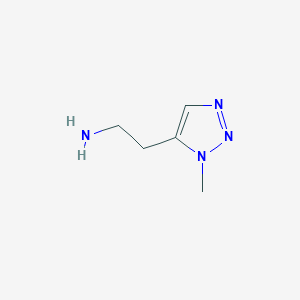
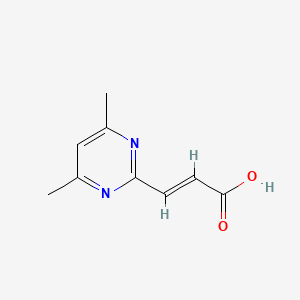
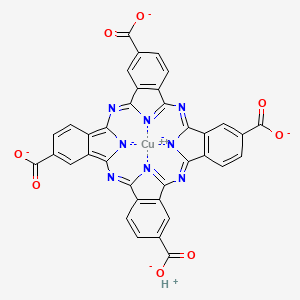
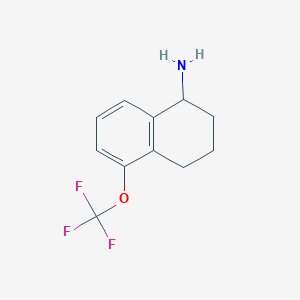
![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
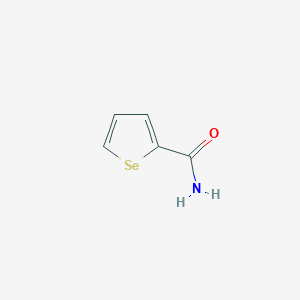
![2-[Butyl(ethyl)amino]-2-phenylacetic acid](/img/structure/B13105827.png)
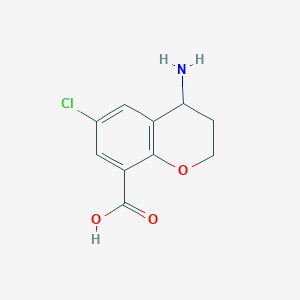

![6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13105845.png)
